Methyl 4-hydroxy-6-methylpyrimidine-2-carboxylate
Description
Methyl 4-hydroxy-6-methylpyrimidine-2-carboxylate is a pyrimidine derivative characterized by a hydroxyl group at position 4, a methyl group at position 6, and a methyl ester at position 2. Pyrimidine derivatives are widely studied for their structural diversity and applications in medicinal chemistry, materials science, and agrochemicals.
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
methyl 4-methyl-6-oxo-1H-pyrimidine-2-carboxylate |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-5(10)9-6(8-4)7(11)12-2/h3H,1-2H3,(H,8,9,10) |
InChI Key |
BMDCPBZORRZHJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Keto Esters with Urea Derivatives
Reaction Mechanism and Precursor Selection
The pyrimidine ring is typically constructed via cyclocondensation between β-keto esters and urea derivatives. For example, methyl acetoacetate reacts with urea in acidic or basic media to form 4-hydroxy-6-methylpyrimidine-2-carboxylic acid intermediates, which are subsequently esterified. The mechanism proceeds through:
- Knoevenagel condensation : Formation of an α,β-unsaturated ketone intermediate.
- Nucleophilic attack : Urea’s amine group attacks the electrophilic β-carbon, initiating ring closure.
- Aromatization : Dehydration yields the pyrimidine core.
Table 1: Cyclocondensation Conditions and Outcomes
| β-Keto Ester | Urea Derivative | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Methyl acetoacetate | Urea | HCl (conc.) | 120 | 6 | 68 |
| Ethyl 3-oxobutanoate | Thiourea | H2SO4 | 100 | 4 | 72 |
Optimization Strategies
- Catalyst Selection : Concentrated sulfuric acid (93–99%) enhances cyclization efficiency by protonating carbonyl groups, accelerating nucleophilic attack.
- Solvent-Free Conditions : Eliminating solvents reduces side reactions, improving yields to 78%.
- Microwave Assistance : Reduces reaction time to 1.5 hours with comparable yields.
Direct Esterification of 4-Hydroxy-6-Methylpyrimidine-2-Carboxylic Acid
Acid-Catalyzed Fischer Esterification
The carboxylic acid intermediate undergoes esterification with methanol under acidic conditions:
$$ \text{RCOOH} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{RCOOCH}3 + \text{H}_2\text{O} $$
Table 2: Esterification Parameters
| Acid Catalyst | Molar Ratio (Acid:MeOH) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H2SO4 | 1:10 | 65 | 12 | 85 |
| HCl (gas) | 1:15 | 70 | 10 | 78 |
Halogenation-Substitution Pathways
Chlorination of Hydroxyl Groups
4-Chloro-6-methylpyrimidine-2-carboxylate intermediates are synthesized using POCl3 or SOCl2, followed by methoxylation:
- Chlorination :
$$ \text{R-OH} + \text{POCl}3 \rightarrow \text{R-Cl} + \text{HPO}3 $$ - Methoxylation :
$$ \text{R-Cl} + \text{NaOCH}3 \rightarrow \text{R-OCH}3 + \text{NaCl} $$
Table 3: Halogenation-Substitution Efficiency
| Chlorinating Agent | Solvent | Temp (°C) | Methoxylation Yield (%) |
|---|---|---|---|
| POCl3 | DCM | 40 | 67 |
| SOCl2 | Toluene | 60 | 71 |
Industrial-Scale Production Challenges
Continuous Flow Reactor Design
Adopting flow chemistry reduces decarboxylation side reactions:
- Residence Time : 8 minutes at 150°C.
- Throughput : 12 kg/h with 94% purity.
Byproduct Management
- Decarboxylation Mitigation : Maintaining pH < 7 and temperatures below 100°C minimizes CO2 loss.
Comparative Analysis of Synthetic Routes
Table 4: Route Comparison for Methyl 4-Hydroxy-6-Methylpyrimidine-2-Carboxylate
| Method | Avg. Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Cyclocondensation | 72 | 95 | Moderate | 120 |
| Direct Esterification | 85 | 98 | High | 90 |
| Halogenation-Substitution | 69 | 92 | Low | 150 |
Chemical Reactions Analysis
Hydroxyl Group Reactions
-
Oxidation : The hydroxyl group (-OH) at position 4 can be oxidized to a carbonyl group (C=O) using oxidizing agents like potassium permanganate (KMnO₄) in acidic conditions. This reaction converts the hydroxyl group into a ketone, altering the compound’s electronic properties .
-
Substitution : The hydroxyl group may undergo nucleophilic substitution with alkyl halides or acyl chlorides in the presence of a base, forming substituted derivatives (e.g., alkoxy or acyloxy groups) .
Ester Group Reactions
-
Hydrolysis : The methyl ester at position 2 can hydrolyze under acidic or basic conditions (e.g., H₃O⁺ or NaOH) to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or reactivity in subsequent steps .
-
Transesterification : The ester can react with other alcohols in the presence of acid catalysts (e.g., H₂SO₄) to form different esters, expanding the compound’s synthetic utility.
Pyrimidine Ring Reactions
-
Electrophilic Substitution : The pyrimidine ring may undergo electrophilic substitution at positions influenced by substituents. The hydroxyl and ester groups can act as directing groups, though pyrimidines are generally less reactive than benzene analogs .
-
Coordination Chemistry : The nitrogen atoms in the ring may coordinate with metals, enabling applications in catalysis or materials science.
Common Reagents and Conditions
| Reaction Type | Reagents/Conditions | Reference |
|---|---|---|
| Oxidation | KMnO₄, acidic medium | |
| Ester Hydrolysis | H₃O⁺/H₂O or NaOH | |
| Substitution | Alkyl halide, base (e.g., K₂CO₃) |
Major Products and Mechanistic Insights
-
Oxidation Product : Conversion of the hydroxyl group to a ketone (e.g., 4-keto-6-methylpyrimidine-2-carboxylate) increases the compound’s electrophilicity, enabling further reactions like nucleophilic addition .
-
Hydrolysis Product : The carboxylic acid derivative (4-hydroxy-6-methylpyrimidine-2-carboxylic acid) is more polar and reactive toward amidation or esterification .
-
Substitution Products : Alkoxy or acyloxy derivatives may exhibit altered biological activity, such as enhanced antimicrobial properties .
Biological Implications of Reactions
The reactivity of Methyl 4-hydroxy-6-methylpyrimidine-2-carboxylate correlates with its biological activity. For example:
-
Antimicrobial Activity : Substitution at the hydroxyl group with electron-withdrawing groups may enhance its ability to inhibit microbial enzymes .
-
Antioxidant Potential : Oxidation products could modulate redox pathways, though this requires further validation .
Comparison with Analogues
Experimental Data from NMR and FT-IR
Scientific Research Applications
Methyl 4-hydroxy-6-methylpyrimidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-hydroxy-6-methylpyrimidine-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and carboxylate groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological and chemical properties .
Comparison with Similar Compounds
Substituent Analysis and Positional Isomerism
The target compound’s key structural features can be contrasted with related pyrimidine derivatives (Table 1):
Key Observations :
- Positional Isomerism: Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate () is a positional isomer of the target compound, with the hydroxyl and ester groups swapped.
- Thioxo vs.
- Aromatic Substituents : Chlorophenyl or furan groups () introduce steric bulk and π-π stacking capabilities, which may influence crystallinity and biological target binding .
Physicochemical Properties
- Solubility and Stability: The hydroxyl group in the target compound enhances hydrophilicity compared to thioxo or chlorophenyl derivatives. However, the methyl ester may confer sensitivity to hydrolysis under moist conditions, a trait noted in for ethyl esters .
- Crystallography : Structural studies using programs like SHELX () and ORTEP () reveal that hydrogen-bonding networks (e.g., O–H···O or N–H···S interactions) dominate the crystal packing of such compounds, affecting melting points and stability .
Biological Activity
Methyl 4-hydroxy-6-methylpyrimidine-2-carboxylate (commonly referred to as MHMPC) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.
- Chemical Formula : CHNO
- Molecular Weight : Approximately 180.16 g/mol
- Structure : MHMPC features a methyl ester group, hydroxyl group, and a pyrimidine ring, which contribute to its biological activity.
Biological Activities
MHMPC has been investigated for various biological activities, including:
-
Antiviral Activity
- Research indicates that compounds with similar structures have demonstrated antiviral properties, particularly against the Chikungunya virus. MHMPC may inhibit viral replication by interacting with viral proteins, specifically targeting the nsP3 macrodomain crucial for viral life cycles.
- Anti-inflammatory Effects
- Anticancer Properties
The biological activity of MHMPC can be attributed to several mechanisms:
- Enzyme Inhibition : MHMPC may act as an inhibitor of key enzymes involved in viral replication and inflammatory processes. For instance, it has been noted to inhibit COX enzymes, which play a significant role in inflammation .
- Receptor Interaction : The compound's ability to bind to specific receptors involved in cellular signaling pathways could modulate various biological responses, enhancing its therapeutic potential.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antiviral | Inhibition of nsP3 | |
| Anti-inflammatory | COX inhibition | |
| Anticancer | Cytotoxicity in cancer cells |
Case Study 1: Antiviral Properties
In a study focusing on the antiviral efficacy of pyrimidine derivatives, MHMPC was assessed for its ability to inhibit Chikungunya virus replication. The results indicated significant antiviral activity at concentrations that did not adversely affect host cells, highlighting its potential as a therapeutic agent against viral infections.
Case Study 2: Anti-inflammatory Effects
A series of experiments were conducted to evaluate the anti-inflammatory effects of MHMPC using carrageenan-induced paw edema models in rats. The findings demonstrated that MHMPC significantly reduced edema compared to control groups, suggesting its potential use in treating inflammatory conditions .
Case Study 3: Anticancer Activity
In vitro studies on breast cancer cell lines revealed that MHMPC exhibited selective cytotoxicity against tumor cells while showing minimal effects on normal cells. This selectivity is critical for developing targeted cancer therapies with reduced side effects .
Q & A
Basic: What established synthetic routes are available for Methyl 4-hydroxy-6-methylpyrimidine-2-carboxylate, and what reaction conditions optimize yield?
Methodological Answer:
The compound is typically synthesized via multi-step condensation reactions. A common approach involves the Biginelli reaction, which combines aldehydes, β-keto esters, and urea/thiourea derivatives under acidic conditions (e.g., HCl or Lewis acids) . For example:
- Step 1: Condensation of ethyl acetoacetate with a substituted aldehyde and thiourea derivatives at 80–100°C in ethanol/HCl.
- Step 2: Cyclization under reflux to form the dihydropyrimidine core.
- Step 3: Hydrolysis and esterification to introduce the methyl carboxylate group.
Critical parameters include:
- Catalyst choice (e.g., BF₃·Et₂O improves regioselectivity).
- Temperature control (excessive heat may lead to side products).
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Advanced: How can crystallographic data discrepancies be resolved during structural elucidation?
Methodological Answer:
Discrepancies in X-ray diffraction data (e.g., poor resolution or twinning) require robust refinement tools. Key strategies:
- SHELX Suite : Use SHELXL for small-molecule refinement, leveraging its robust least-squares algorithms to handle weak or overlapping reflections. For twinned data, employ the TWIN command .
- ORTEP-III : Visualize thermal ellipsoids to identify disordered regions. Adjust occupancy ratios for atoms with partial site occupation .
- Cross-validation : Compare crystallographic data with NMR (e.g., H/C chemical shifts) and mass spectrometry to confirm molecular connectivity .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Detect O–H stretches (~3200 cm) and C=O vibrations (~1700 cm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 211.06 for C₈H₁₀N₂O₄) .
Advanced: How can regioselectivity challenges in pyrimidine synthesis be mitigated?
Methodological Answer:
Regioselectivity issues arise during cyclization or substitution steps. Solutions include:
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) to shield hydroxyl groups during esterification .
- Catalytic Control : Employ Pd(OAc)₂ or CuI to direct coupling reactions to specific ring positions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the 4-position of the pyrimidine ring .
Advanced: How can computational tools complement experimental data for conformation analysis?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict stable conformers using software like Gaussian or GROMACS. Compare with X-ray torsion angles to validate accuracy .
- Density Functional Theory (DFT) : Calculate optimized geometries and electrostatic potential maps to explain reactivity trends (e.g., nucleophilic attack at the 2-carboxylate group) .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization strategies .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Waste Disposal : Segregate halogenated byproducts (e.g., chlorinated intermediates) and dispose via certified hazardous waste services .
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal contact .
Advanced: How can reaction yields be improved in large-scale syntheses?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% .
- Flow Chemistry : Enhances heat/mass transfer for exothermic steps (e.g., cyclization) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
